4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-(Dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the benzamide moiety and a 4-ethyl-substituted benzothiazole ring. The compound’s structure combines sulfonamide pharmacophores with a benzothiazole scaffold, a combination frequently explored in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-12-6-5-7-15-16(12)19-18(25-15)20-17(22)13-8-10-14(11-9-13)26(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYNJBOPMMDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with a substituted aniline, the benzothiazole core can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Benzamide Group: The benzothiazole intermediate can then be reacted with a substituted benzoyl chloride in the presence of a base to form the benzamide linkage.
Dimethylsulfamoyl Substitution: Finally, the dimethylsulfamoyl group can be introduced through a nucleophilic substitution reaction using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.
Reduction: Reduction reactions can occur at the benzamide or benzothiazole moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, compounds with benzamide and benzothiazole moieties are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Medicinally, such compounds can be explored for their therapeutic potential. They might act as drug candidates for treating diseases by targeting specific biological pathways.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzamide and benzothiazole groups can facilitate binding to these targets, leading to modulation of biological activity.
Comparison with Similar Compounds
Structural Variations
a) Sulfamoyl Group Modifications
- Dimethylsulfamoyl (Target Compound) : The dimethyl group offers compact steric bulk and moderate lipophilicity.
- Diethylsulfamoyl (e.g., 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ): Diethyl substitution increases molecular weight (419.52 g/mol vs. ~386 g/mol for the target compound) and logP (calculated XlogP: 3.2 vs.
- Benzyl/Methylsulfamoyl (e.g., 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ): Bulky benzyl groups significantly elevate logP (XlogP >4) and may improve membrane permeability.
b) Benzothiazole Substituents
- 4-Ethyl (Target Compound) : Ethyl provides moderate electron-donating effects and steric hindrance.
- 4-Nitrophenyl (e.g., 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ): Nitro groups introduce strong electron-withdrawing effects, which could influence redox properties or binding to electron-rich targets.
Physicochemical Properties
Key Observations :
- Larger alkyl or aryl groups on the sulfamoyl moiety increase logP, suggesting improved lipid solubility but reduced aqueous solubility.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is . Its structure consists of a benzamide moiety linked to a benzothiazole group with a dimethylsulfamoyl substituent. The presence of the ethyl group on the benzothiazole ring is notable for its influence on biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
| Molecular Weight | 373.48 g/mol |
| SMILES | CCc1cccc2c1nc(NC(c(cc1)ccc1S(N(C)C)(=O)=O)=O)s2 |
| InChI | InChI=1S/C18H19N3O3S2/c1-4-12-6-5-7-15-16(12)19-18(25-15)20-17(22)13-8-10-14(11-9-13)26(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
The biological activity of 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's benzamide and benzothiazole groups facilitate binding to these targets, potentially leading to modulation of biological pathways involved in disease processes.
Anticancer Activity
Research has indicated that benzothiazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can selectively target cancer cells while minimizing damage to normal tissues. This selectivity is crucial for developing effective cancer therapies.
Case Study: Antitumor Effects
A study focusing on related benzothiazole compounds demonstrated their efficacy against various cancer types, including ovarian and breast cancers. These compounds were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Compounds with similar structural features have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of cellular functions.
Comparative Analysis of Antimicrobial Activity
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-(4-methyl-benzothiazol-2-yl)benzamide | Moderate | Weak |
| 4-(dimethylsulfamoyl)-N-(4-nitro-benzothiazol-2-yl)benzamide | High | Moderate |
| 4-(dimethylsulfamoyl)-N-(4-ethyl-benzothiazol-2-yl)benzamide | High | Moderate |
Structure–Activity Relationship (SAR)
The biological activity of 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can be influenced by modifications in its structure. Key factors include:
- Substituents on the Benzothiazole Ring : Variations in substituents can enhance or diminish binding affinity to target sites.
- Dimethylsulfamoyl Group : This group is critical for solubility and bioavailability.
- Ethyl Group Influence : The presence of the ethyl group may enhance lipophilicity, improving cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
